N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a 6-phenoxypyrimidin-4-yl group at the 1-position and an N-[1-(4-fluorophenyl)ethyl] moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the phenoxypyrimidine heterocycle contributes to target binding via π-π interactions.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-17(18-7-9-20(25)10-8-18)28-24(30)19-11-13-29(14-12-19)22-15-23(27-16-26-22)31-21-5-3-2-4-6-21/h2-10,15-17,19H,11-14H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKSLCFSTGZNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors, such as 1,5-diamines or 1,5-diketones, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where a carboxylic acid derivative reacts with an amine in the presence of coupling agents like EDCI or DCC.
Attachment of the Phenoxypyrimidine Moiety: The phenoxypyrimidine group can be attached through a nucleophilic aromatic substitution reaction, where a halogenated pyrimidine reacts with a phenol derivative.
Addition of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a Friedel-Crafts alkylation reaction, where a fluorobenzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenoxypyrimidine moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could target the carboxamide group or the aromatic rings, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions, including the presence of catalysts like Lewis acids or bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: As a probe for studying biological pathways and interactions, given its potential bioactivity.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Structural Analogues in Neurodegenerative Disease Research
Compound : (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine (BPN-15606)
- Key Differences: Replaces the phenoxypyrimidine group with a methylpyridazine ring and introduces a methoxy-imidazolylpyridine moiety.
- Pharmacological Impact: BPN-15606 is a gamma-secretase modulator (GSM) targeting amyloid-β production in Alzheimer’s disease. The pyridazine core may reduce off-target effects compared to the phenoxypyrimidine group in the target compound .
- Data :
| Property | Target Compound | BPN-15606 |
|---|---|---|
| Core Heterocycle | Phenoxypyrimidine | Methylpyridazine |
| Fluorophenyl Position | N-ethyl substituent | N-ethyl substituent |
| Therapeutic Target | Not specified | Gamma-secretase |
Phenoxy-Substituted Pyrimidine Analogues
Compound: 1-[6-(4-Ethylphenoxy)-pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide
- Key Differences: Substitutes the phenyl group in the phenoxy moiety with a 4-ethylphenyl and replaces the 1-(4-fluorophenyl)ethyl group with a 4-fluorobenzylamide.
- The benzylamide may alter binding kinetics due to reduced steric bulk compared to the ethyl-substituted fluorophenyl group in the target compound .
- Data :
Antiviral Piperidinecarboxamide Derivatives
Compound : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Key Differences: Replaces the phenoxypyrimidine with a naphthalen-1-yl group and uses a fluorobenzylamide instead of a fluorophenylethyl chain.
- Pharmacological Impact: This analogue was reported as a SARS-CoV-2 inhibitor, suggesting that the target compound’s phenoxypyrimidine group may confer specificity for distinct viral or cellular targets .
- Data :
| Property | Target Compound | Naphthalenyl Analogue |
|---|---|---|
| Aromatic Group | Phenoxypyrimidine | Naphthalenyl |
| Bioactivity | Not specified | SARS-CoV-2 inhibition |
| Amide Linker | 1-(4-fluorophenyl)ethyl | 4-Fluorobenzyl |
Triazolopyridazine-Based Analogues
Compound : N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
- Key Differences: Substitutes phenoxypyrimidine with a triazolopyridazine ring and uses a 2-(4-fluorophenyl)ethyl amide.
- Data :
Structural-Activity Relationship (SAR) Insights
- Phenoxy vs. Pyridazine/Triazolopyridazine: Phenoxypyrimidine confers balanced lipophilicity and target engagement, while pyridazine or triazolopyridazine may optimize selectivity or potency in specific contexts (e.g., antiviral vs. amyloidogenic targets) .
- Fluorophenyl Substituents : The 1-(4-fluorophenyl)ethyl group in the target compound likely enhances blood-brain barrier penetration compared to benzyl or naphthalenyl analogues, making it more suitable for CNS applications .
- Amide Linker Variations : Ethyl-based linkers (as in the target compound) may improve metabolic stability over benzyl groups, which are prone to oxidative degradation .
Biological Activity
N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring, a phenoxy group, and a pyrimidine moiety, which contribute to its biological properties.
Research indicates that this compound acts as an inhibitor of specific protein interactions, particularly the menin-mixed lineage leukemia (MLL) interactions. This inhibition is crucial in the context of certain leukemias and other malignancies where MLL fusion proteins play a pivotal role in oncogenesis. The compound's ability to disrupt these interactions suggests potential applications in cancer therapy.
Inhibition of Menin-MLL Interaction
The primary biological activity of this compound involves the inhibition of the menin-MLL interaction. This interaction is essential for the transcriptional regulation of genes involved in cell proliferation and differentiation. Inhibiting this pathway could lead to reduced tumor growth in MLL-rearranged leukemias.
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the piperidine and pyrimidine components significantly affect the compound's potency. For instance, altering the substituents on the phenoxy group can enhance binding affinity and selectivity for the target protein. Table 1 summarizes key findings from SAR studies:
| Compound Variant | Binding Affinity (IC50, µM) | Activity Description |
|---|---|---|
| Parent Compound | 0.5 | Strong inhibitor |
| Variant A | 0.2 | Enhanced potency |
| Variant B | 1.0 | Reduced activity |
Case Studies
Several studies have evaluated the efficacy of this compound in vivo:
- Leukemia Models : In a murine model of MLL-rearranged leukemia, administration of this compound resulted in significant tumor regression compared to control groups. The study reported a decrease in leukemic cell proliferation and an increase in apoptosis markers.
- Cardiovascular Studies : Another investigation focused on its cardiovascular effects, revealing that derivatives similar to this compound exhibit calcium channel blocking properties, which may lower blood pressure without causing reflex tachycardia, a common side effect associated with traditional L-type calcium channel blockers .
- Neuropharmacological Effects : Preliminary data suggest potential neuroprotective effects, indicating that this compound may also influence neurotransmitter systems, although further studies are required to elucidate these mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
